(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate
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Overview
Description
(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3. This compound is characterized by its pyrrolidine ring structure, which is substituted with a tert-butyl ester group, a hydroxymethyl group, and a methylene group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Reaction with tert-Butyl Chloroformate: The pyrrolidine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Formation of Methylene Group: The methylene group is introduced through a methylenation reaction, typically using a Wittig or Horner-Wadsworth-Emmons reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylene group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
tert-Butyl 2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: Contains a methoxyphenyl group instead of a methylene group.
Uniqueness
(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of a tert-butyl ester, hydroxymethyl group, and methylene group makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQFXSMBUFJQLZ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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